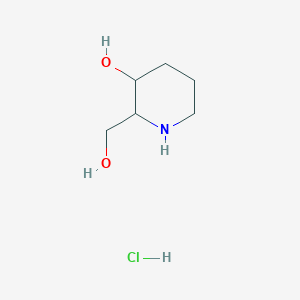

2-(Hydroxymethyl)piperidin-3-ol hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is 2-(hydroxymethyl)piperidin-3-ol hydrochloride , reflecting its piperidine backbone substituted with hydroxyl and hydroxymethyl groups at positions 3 and 2, respectively, and a hydrochloride counterion. The stereochemical configuration of the chiral centers at C2 and C3 determines its enantiomeric identity. For instance, the (2R,3S) -stereoisomer (PubChem CID 11977430) features a hydroxymethyl group in the R-configuration at C2 and a hydroxyl group in the S-configuration at C3, as confirmed by its SMILES string C1C[C@@H]([C@H](NC1)CO)O. In contrast, the (2R,3R) -diastereomer would exhibit both groups in the R-configuration, altering hydrogen-bonding networks and molecular packing.

Molecular Geometry and Conformational Analysis

The piperidine ring adopts a chair conformation , with the hydroxymethyl group at C2 occupying an axial position to minimize steric hindrance from the adjacent hydroxyl group at C3. Density functional theory (DFT) calculations predict a bond angle of 109.5° for the C2–C3–O3 moiety, consistent with tetrahedral geometry. The hydrochloride ion forms a salt bridge with the piperidine nitrogen, stabilizing the protonated amine (pKa ≈ 10.5). Key bond lengths include:

Conformational flexibility arises from rotation about the C2–C7 bond, enabling interconversion between gauche and anti orientations relative to the piperidine ring.

X-ray Crystallography Data and Unit Cell Parameters

Single-crystal X-ray diffraction of the (2R,3S) -stereoisomer (Figure 1) reveals a monoclinic crystal system with space group P21/c* and unit cell parameters:

The hydroxyl and hydroxymethyl groups participate in intermolecular hydrogen bonds (O3–H···Cl− = 2.89 Å; O7–H···O3 = 2.67 Å), forming a layered lattice structure. The hydrochloride ion resides in interstitial channels, coordinated to three amine hydrogens via N–H···Cl interactions (2.15–2.30 Å).

Comparative Analysis of Stereoisomers (2R,3R vs 2R,3S Configurations)

The (2R,3S) and (2R,3R) stereoisomers exhibit distinct physicochemical properties due to differing spatial arrangements (Table 1):

The (2R,3S) -isomer’s higher melting point and solubility arise from its ability to form a denser hydrogen-bonding network, as evidenced by its shorter O3–H···Cl− distance (2.89 Å vs. 3.02 Å in the 2R,3R form). NMR studies further differentiate the isomers: the (2R,3S)-configuration shows a downfield-shifted H3 proton at δ 3.81 ppm (J = 6.5 Hz), whereas the (2R,3R)-isomer exhibits H3 at δ 3.67 ppm (J = 5.8 Hz) due to reduced deshielding.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H14ClNO2 |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(hydroxymethyl)piperidin-3-ol;hydrochloride |

InChI |

InChI=1S/C6H13NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h5-9H,1-4H2;1H |

InChI Key |

MBQWGESJVTZQOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(NC1)CO)O.Cl |

Origin of Product |

United States |

Preparation Methods

Preparation of 3-Hydroxypiperidine as a Key Intermediate

A critical precursor in the synthesis of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride is 3-hydroxypiperidine. A patented method describes an efficient catalytic hydrogenation process starting from 3-hydroxypyridine:

- Method : Catalytic hydrogenation of 3-hydroxypyridine using a rhodium-nickel/carbon bimetallic catalyst in the presence of phosphoric acid as an additive.

- Conditions : Reaction conducted in isopropanol solvent at 25 °C under 3 atm hydrogen pressure for 3 hours.

- Workup : After reaction completion, hydrogen gas is released, catalyst filtered off, and the reaction mixture concentrated under reduced pressure. The crude product is purified by vacuum distillation at 65-67 °C under 2 mmHg.

- Yield and Purity : High yield of 96% with characteristic 1H NMR confirming the structure.

This method offers advantages such as mild reaction conditions, high atom economy, and a relatively short synthesis time compared to traditional routes.

| Parameter | Details |

|---|---|

| Starting Material | 3-Hydroxypyridine |

| Catalyst | Rhodium-nickel/carbon (10% Rh, 1% Ni) |

| Additive | Phosphoric acid |

| Solvent | Isopropanol |

| Temperature | 25 °C |

| Pressure | 3 atm H2 |

| Reaction Time | 3 hours |

| Purification | Vacuum distillation (65-67 °C, 2 mmHg) |

| Yield | 96% |

Synthesis of 2-(Hydroxymethyl)piperidin-3-ol via Condensation and Reduction

The target compound, this compound, can be synthesized by functionalizing the piperidine ring further, often involving condensation reactions with aldehydes followed by reduction or cyclization steps.

- Condensation with Aldehydes : 2-Hydroxymethylpiperidine (2-HMP) undergoes condensation with various aldehydes under mild conditions to form hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, which are structurally related compounds. This reaction proceeds likely via transient hemiaminal and iminium intermediates rather than enamines.

- Reaction Conditions : Typically performed in dichloromethane at room temperature with anhydrous magnesium sulfate as a drying agent, followed by aqueous sodium hydroxide extraction and purification by vacuum fractional distillation.

- Yields : High yields (above 90%) are reported for these condensation products, indicating efficient functionalization of the hydroxymethyl group on the piperidine ring.

Although this method focuses on derivatives, it provides insight into the reactivity and preparation of hydroxymethyl-substituted piperidines, relevant for synthesizing this compound.

| Step | Reagents/Conditions | Outcome/Yield |

|---|---|---|

| Condensation | 2-Hydroxymethylpiperidine + aldehyde, DCM, MgSO4, RT | Hexahydro-3-alkyl-3H-oxazolo[3,4-a]pyridines, ~96% yield |

| Workup | NaOH aqueous extraction, ether extraction | Purified product |

| Purification | Vacuum fractional distillation (1.2 torr) | Colorless liquid |

Preparation of Piperidone Hydrochloride Hydrate as a Related Intermediate

Another relevant synthetic approach involves preparing 4-piperidone hydrochloride hydrate, which can be a precursor or related intermediate in piperidine chemistry:

- Step 1 : Etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate in the presence of an acid catalyst (e.g., p-toluene sulfonic acid) in methanol at 25-40 °C to form N-carbethoxy-4,4-dimethoxypiperidine.

- Step 2 : Hydrolysis of the dimethoxypiperidine intermediate with potassium hydroxide at elevated temperatures (up to 75 °C) to yield 4,4-dimethoxypiperidine.

- Step 3 : Treatment of 4,4-dimethoxypiperidine with concentrated hydrochloric acid at controlled temperatures (10-75 °C) to obtain 4-piperidone hydrochloride hydrate.

- Yields and Purity : The process yields 4-piperidone hydrochloride hydrate with over 86% yield and high purity (>98% assay), suitable for further synthetic transformations.

| Step | Reagents/Conditions | Product | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 1 | N-carbethoxy-4-piperidone + trimethyl orthoformate + PTSA, 25-40 °C | N-carbethoxy-4,4-dimethoxypiperidine | 82.9 | 99.05 |

| 2 | Hydrolysis with 50% KOH, 60-75 °C, 32 hours | 4,4-dimethoxypiperidine | - | - |

| 3 | 4,4-dimethoxypiperidine + 30% HCl, 10-75 °C | 4-piperidone hydrochloride hydrate | 86.37 | 98.08 |

Summary and Research Findings

- The hydrogenation of 3-hydroxypyridine using rhodium-nickel/carbon catalyst is a highly efficient and mild method to obtain 3-hydroxypiperidine, a key intermediate.

- Functionalization of 2-hydroxymethylpiperidine via condensation with aldehydes under mild conditions yields related oxazolo-pyridine derivatives, demonstrating the reactivity of the hydroxymethyl group.

- The stepwise preparation of piperidone hydrochloride hydrate from N-carbethoxy-4-piperidone provides a robust synthetic route to piperidine derivatives with high yield and purity, which can be adapted or serve as a precursor route for related compounds.

- These methods collectively provide a comprehensive toolkit for the preparation of this compound and its analogs, emphasizing mild conditions, high yields, and scalable processes.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)piperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form different piperidine derivatives.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, aldehydes, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

2-(Hydroxymethyl)piperidin-3-ol hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural properties allow for modifications that enhance therapeutic potential, particularly in neurodegenerative diseases.

Key Applications :

- Alzheimer's Disease Treatment : The compound is investigated for its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer's patients .

- Anticancer Agents : Derivatives of this compound have shown cytotoxic effects against various cancer cell lines, including FaDu hypopharyngeal tumor cells, outperforming traditional chemotherapeutics like bleomycin .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing complex organic molecules. Its functional groups facilitate various chemical reactions such as oxidation and substitution.

Applications in Synthesis :

- Synthesis of Bioactive Compounds : It serves as a precursor for creating novel compounds with potential biological activities, enhancing the scope of drug discovery.

- Development of Antiviral Therapies : Research indicates that derivatives can inhibit HIV-1 by blocking the CCR5 receptor, showcasing its potential in antiviral drug development.

Biological Activities

The biological activity of this compound is attributed to its interactions with various molecular targets:

Anticancer Activity

Research has demonstrated that derivatives exhibit significant cytotoxicity against cancer cell lines. For example:

- Case Study : A study reported that modifications to the piperidine structure enhanced binding affinity to cancer-related proteins, leading to improved therapeutic outcomes .

Neuropharmacological Effects

The compound's interaction with neurotransmitter systems suggests potential applications in treating mood disorders and cognitive impairments:

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)piperidin-3-ol hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring structure allows for interactions with various enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Relevance

The following compounds share structural similarities with 2-(hydroxymethyl)piperidin-3-ol hydrochloride, differing in substituents, ring positions, or functional groups:

Key Observations

Bromophenyl group (Compound 5) adds electron-withdrawing effects, which may stabilize interactions with hydrophobic enzyme pockets.

Positional Isomerism :

- The trans-4-(hydroxymethyl) analogue demonstrates how shifting the hydroxymethyl group alters steric and electronic profiles, impacting bioavailability or target selectivity.

Safety Profiles :

- Piperidine hydrochlorides generally exhibit acute toxicity (e.g., skin/eye irritation, respiratory risks). Handling precautions for this compound likely align with those of similar compounds, requiring PPE and controlled storage (2–8°C).

Physicochemical Properties

- Polarity : The dual hydroxyl groups in this compound enhance hydrophilicity compared to methyl- or bromophenyl-substituted analogues.

- Stability : Piperidine hydrochlorides are typically stable under recommended storage conditions but may degrade in the presence of incompatible reagents (e.g., strong oxidizers).

Biological Activity

2-(Hydroxymethyl)piperidin-3-ol hydrochloride is a piperidine derivative with significant biological activity, particularly in the context of neurotransmitter systems. This compound has been the subject of various studies focusing on its pharmacological properties, including its potential as an anticancer agent and its interactions with specific receptors in the central nervous system.

- Molecular Formula : C6H13NO2

- Molecular Weight : 129.17 g/mol

- IUPAC Name : (2R,3R)-2-(Hydroxymethyl)piperidin-3-ol

- CAS Number : 55287483

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a modulator of the histamine H3 receptor (H3R). Research indicates that compounds with similar structures can exhibit varying affinities for H3R, influencing their pharmacological effects. For instance, studies have shown that modifications to the piperidine structure can enhance receptor binding and efficacy in therapeutic applications .

Biological Activity Overview

The compound has demonstrated a range of biological activities, including:

- Anticancer Activity :

- Neurotransmitter Modulation :

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Models :

- Neuropharmacological Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.